molecular formula C6H6OS2 B3253271 4-Methylthio-2-thiophenecarboxaldehyde CAS No. 222554-16-7

4-Methylthio-2-thiophenecarboxaldehyde

Cat. No.: B3253271
CAS No.: 222554-16-7
M. Wt: 158.2 g/mol
InChI Key: XHZNAVGIIWHCFW-UHFFFAOYSA-N
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Description

4-Methylthio-2-thiophenecarboxaldehyde is a useful research compound. Its molecular formula is C6H6OS2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-methylsulfanylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c1-8-6-2-5(3-7)9-4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZNAVGIIWHCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Table 1: Synthetic Strategies Comparison

StepMethodologyKey Reagents/ConditionsYield TipsReferences
FormylationVilsmeier-HaackDMF, POCl₃, 0–5°C → RTMonitor exothermicity
Methylthio AdditionNucleophilic SubstitutionCH₃SNa, DMF, 60–80°CUse PTC or inert gas

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:
Yield optimization requires addressing bottlenecks in each step:

  • Formylation : Excess DMF (1.5–2 eq) and slow POCl₃ addition minimize byproducts. Low-temperature initiation (0–5°C) followed by gradual warming improves selectivity .
  • Methylthio Installation : Use freshly prepared methylthiolate and degassed solvents to prevent oxidation. Kinetic studies suggest higher yields at 70°C with 18–24 hr reaction times .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (from ethanol) resolves co-eluting impurities. Monitor via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:
Key techniques include:

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; methylthio (SCH₃) singlet at δ 2.4–2.6 ppm. Thiophene ring protons appear as doublets (δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; C-S vibrations at 600–700 cm⁻¹. Overlap with thiophene ring modes requires careful baseline correction .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 172 (C₇H₆OS₂). Fragmentation patterns confirm substituent positions .

Advanced: How to resolve discrepancies in reported NMR data for thiophene derivatives?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Methodological solutions:

  • Solvent Standardization : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, aldehyde protons shift upfield in DMSO .
  • Variable Temperature NMR : Detect tautomeric forms (e.g., aldehyde vs. enol) by analyzing spectra at −20°C to 80°C .
  • Spiking Experiments : Add authentic samples to mixtures; overlapping peaks indicate impurities .

Basic: What are the stability and storage protocols for this compound?

Answer:

  • Stability : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials .
  • Decomposition Signs : Yellowing indicates oxidation; check via TLC or NMR for aldehyde loss.
  • Solvent Compatibility : Avoid protic solvents (e.g., H₂O, MeOH); use anhydrous DCM or THF for long-term storage .

Advanced: How to design kinetic studies for methylthio group reactivity?

Answer:

  • Substitution Reactions : React with nucleophiles (e.g., amines, alkoxides) in varying solvents (polar aprotic vs. protic). Monitor via HPLC .
  • Isotopic Labeling : Use ³⁴S-labeled SCH₃ to track reaction pathways via mass spectrometry .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for substitution vs. elimination pathways .

Q. Table 2: Kinetic Study Parameters

ParameterConditionsAnalytical ToolReferences
Nucleophile StrengthpKa of nucleophileHammett plots
Solvent PolarityDielectric constant (ε)Kinetic isotope effect
Temperature25–80°CArrhenius equation

Basic: How does the methylthio group influence electronic properties of the thiophene ring?

Answer:

  • Electron Donation : SCH₃ is a moderate σ-donor, increasing electron density at the 4-position. This activates the ring for electrophilic substitution at the 5-position .
  • Spectroscopic Impact : Reduces chemical shift of adjacent protons (e.g., 5-H) due to shielding effects. Observed in ¹H NMR (δ 7.2 → 6.9 ppm) .

Advanced: What strategies mitigate byproduct formation during formylation?

Answer:

  • Controlled Reagent Addition : Add POCl₃ dropwise (<1 mL/min) to DMF-thiophene mixtures to limit exothermic side reactions .
  • Low-Temperature Quenching : Quench with ice-water at 0°C to hydrolyze intermediates before they decompose .
  • Byproduct Identification : Use GC-MS to detect chlorinated byproducts (e.g., 2-chlorothiophene) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylthio-2-thiophenecarboxaldehyde
Reactant of Route 2
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4-Methylthio-2-thiophenecarboxaldehyde

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